

Org 21465: A Technical Overview of a Water-Soluble Neuroactive Steroid

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Compound of Interest

Compound Name: Org 21465

Cat. No.: B1677469

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Introduction

Org 21465 is a synthetic neuroactive steroid developed as a potent, water-soluble intravenous anesthetic agent.[1][2][3] It functions as a positive allosteric modulator of the GABA-A receptor, the primary inhibitory neurotransmitter receptor in the central nervous system.[1][4] This technical guide provides a summary of the available data on the solubility and stability of **Org 21465**, alongside its core physicochemical properties and mechanism of action. While specific quantitative data on the solubility and stability of **Org 21465** is limited in publicly available literature, this guide synthesizes the existing qualitative information and presents representative experimental protocols for the assessment of these critical parameters for similar compounds.

Core Properties of Org 21465

While detailed experimental data on the physicochemical properties of **Org 21465** are not extensively published, its basic chemical and physical data have been identified.

Property	Value	Source
IUPAC Name	[2- [(2S,3S,5S,8S,9S,10S,13S,14 S,17S)-2-(2,2- dimethylmorpholin-4-yl)-3- hydroxy-10,13-dimethyl-11- oxo- 1,2,3,4,5,6,7,8,9,12,14,15,16,1 7- tetradecahydrocyclopenta[a]ph enanthren-17-yl]-2-oxoethyl] methanesulfonate	[1]
Molecular Formula	C27H43NO7S	[1]
Molar Mass	525.70 g·mol ⁻¹	[1]
Mechanism of Action	GABA-A Receptor Positive Allosteric Modulator	[1][4]

Solubility Data

Org 21465 is consistently described in the literature as a "water-soluble" steroid hypnotic.[1][5] This characteristic was a key feature of its development, aiming to overcome the challenges associated with the poor solubility of earlier steroid anesthetics.[5] However, specific quantitative solubility data, such as mg/mL in various aqueous and organic solvents, are not readily available in published studies. The development of a water-soluble formulation was a significant advancement for this class of compounds.[3]

Stability Profile

Detailed stability data for **Org 21465** under various conditions (e.g., pH, temperature, light exposure) are not extensively documented in the public domain. For related steroid compounds, issues with the stability of certain salt forms have been noted, suggesting that a thorough evaluation of the stability of any new formulation is crucial.

Experimental Protocols

The following are generalized, representative protocols for determining the aqueous solubility and chemical stability of a water-soluble powder, based on standard pharmaceutical development practices. These are not specific to **Org 21465** but represent a standard approach.

Aqueous Solubility Determination (Shake-Flask Method)

This method is a common technique to determine the equilibrium solubility of a compound.

Materials:

- **Org 21465** powder
- Purified water (or other aqueous buffers)
- Vials with screw caps
- Orbital shaker
- Centrifuge
- High-Performance Liquid Chromatography (HPLC) system with a suitable column and detector

Procedure:

- Add an excess amount of **Org 21465** to a vial containing a known volume of purified water.
- Tightly cap the vial and place it on an orbital shaker in a temperature-controlled environment (e.g., 25°C and 37°C).
- Shake the vials for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.
- After equilibration, visually inspect the vials for the presence of undissolved solid.
- Centrifuge the samples to pellet the undissolved solid.
- Carefully withdraw an aliquot of the supernatant.

- Dilute the supernatant with a suitable solvent and quantify the concentration of dissolved **Org 21465** using a validated HPLC method.

Forced Degradation Study for Stability Assessment

Forced degradation studies are used to identify the likely degradation products and pathways of a drug substance.

Materials:

- **Org 21465** solution of known concentration
- Hydrochloric acid (HCl)
- Sodium hydroxide (NaOH)
- Hydrogen peroxide (H₂O₂)
- Temperature-controlled oven
- Photostability chamber
- HPLC system

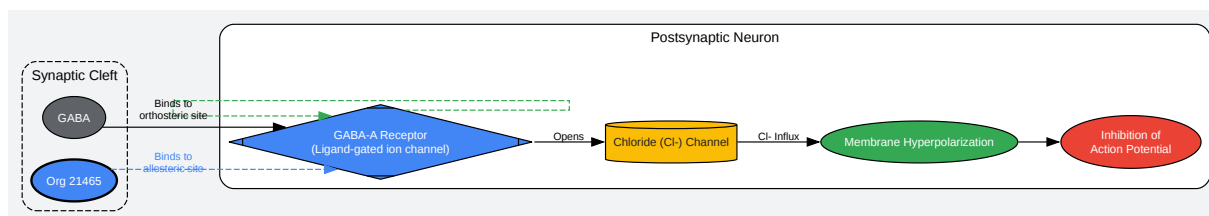
Procedure:

- Acid Hydrolysis: Mix the **Org 21465** solution with 0.1 M HCl and incubate at a specified temperature (e.g., 60°C) for a set time.
- Base Hydrolysis: Mix the **Org 21465** solution with 0.1 M NaOH and incubate under the same conditions as the acid hydrolysis.
- Oxidative Degradation: Treat the **Org 21465** solution with a solution of hydrogen peroxide (e.g., 3%) at room temperature.
- Thermal Degradation: Expose the solid **Org 21465** powder to elevated temperatures (e.g., 80°C) in an oven.

- Photolytic Degradation: Expose the **Org 21465** solution or solid powder to UV light in a photostability chamber.
- At specified time points, withdraw samples from each condition, neutralize if necessary, and analyze by HPLC to determine the percentage of remaining parent compound and the formation of any degradation products.

Mechanism of Action: GABA-A Receptor Modulation

Org 21465 exerts its sedative and anesthetic effects by acting as a positive allosteric modulator of the GABA-A receptor.[1][4] It does not directly activate the receptor but binds to a site distinct from the GABA binding site.[6][7] This binding potentiates the effect of GABA, increasing the frequency or duration of the opening of the associated chloride ion channel.[7][8] The resulting influx of chloride ions hyperpolarizes the neuron, making it less likely to fire an action potential and thus leading to central nervous system depression.[6]

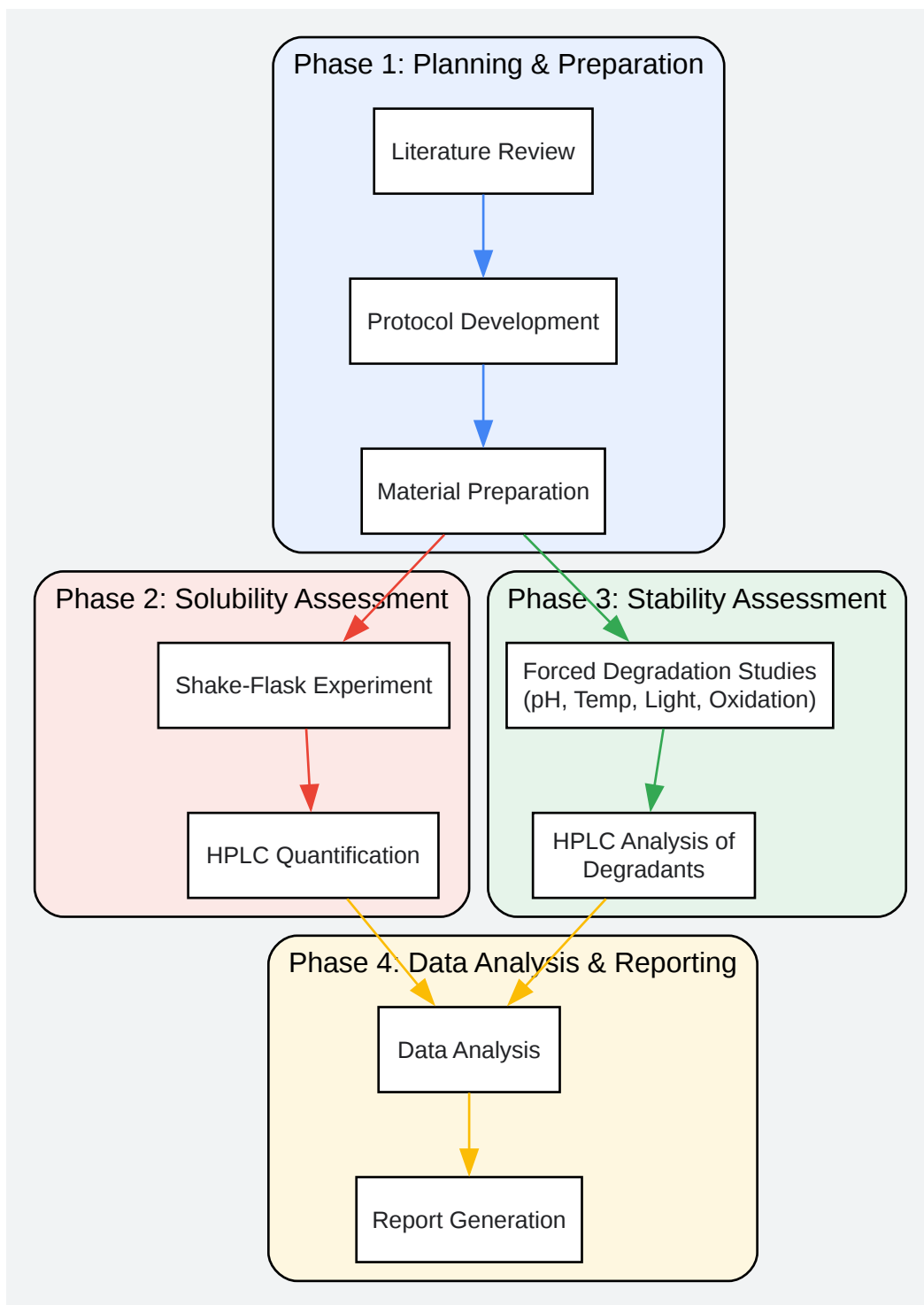


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Caption: Signaling pathway of **Org 21465** as a GABA-A receptor positive allosteric modulator.

Experimental Workflow

The following diagram illustrates a typical workflow for the preclinical evaluation of a compound's solubility and stability.



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Caption: General experimental workflow for solubility and stability testing.

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